molecular formula C19H20ClNO2 B1202424 Odapipam CAS No. 131796-63-9

Odapipam

Cat. No. B1202424
CAS RN: 131796-63-9
M. Wt: 329.8 g/mol
InChI Key: SKMVRXPBCSTNKE-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odapipam is a selective, high-affinity benzazepine dopamine D1 receptor antagonist . It is also a superior positron emission tomography (PET) radiotracer .


Molecular Structure Analysis

Odapipam has a molecular formula of C19H20ClNO2 . Its average mass is 329.821 Da, and its monoisotopic mass is 329.118256 Da .

Scientific Research Applications

Neuroscience: Dopamine D1 Receptor Antagonism

Odapipam is a selective, high-affinity antagonist of the dopamine D1 receptor, with a Kd of 0.18 nM . This property makes it valuable in neuroscience research, particularly for studying the role of D1 receptors in cognitive functions, memory, and behavior. It helps in understanding the pathophysiology of disorders like schizophrenia and Parkinson’s disease, where dopamine signaling is disrupted.

Positron Emission Tomography (PET) Imaging

As a PET radiotracer, Odapipam aids in the visualization of D1 receptor distribution in the brain . This application is crucial for non-invasive studies of neuropsychiatric conditions and for tracking the progression of neurodegenerative diseases. It also allows for the assessment of the efficacy of dopaminergic therapies.

Drug Metabolism Studies

The metabolism of Odapipam has been explored using phenobarbital-induced rat liver microsomes, leading to the identification of various metabolites . These studies are significant for drug development, as they provide insights into the pharmacokinetics and potential interactions of new therapeutic agents targeting the dopamine system.

Clinical Trials: Behavioral Disorders

Odapipam’s role as a D1 receptor antagonist suggests potential therapeutic applications. Although clinical trials for Odapipam as a treatment for behavioral disorders have been discontinued, the data gathered provides a foundation for future research on similar compounds .

Pharmacology: Understanding Dopamine’s Role

Research involving Odapipam contributes to the broader field of pharmacology by elucidating the complex role of dopamine in various physiological processes, including movement, cognition, and addiction . This knowledge is vital for developing drugs that can modulate dopaminergic pathways in various conditions.

Psychology: Research on Cognitive and Behavioral Effects

While direct studies on Odapipam in psychology are limited, its impact on dopamine receptors makes it a relevant compound for psychological research. Understanding how D1 receptor antagonism affects behavior and cognition can inform treatments for mental health disorders where dopamine is implicated .

Mechanism of Action

Odapipam, being a benzazepine dopamine D1 receptor antagonist, likely works by enhancing the activity of gamma-aminobutyric acid (GABA) at various sites . Specifically, it binds at an allosteric site at the interface between the alpha and gamma subunits on GABA-A receptor chloride ion channels . The allosteric binding of Odapipam at the GABA-A receptor increases the frequency at which the chloride channel opens, leading to an increased conductance of chloride ions .

properties

IUPAC Name

(5S)-8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMVRXPBCSTNKE-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157210
Record name Odapipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odapipam

CAS RN

131796-63-9
Record name Odapipam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131796639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odapipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODAPIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847PQF7ZN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Odapipam
Reactant of Route 2
Odapipam
Reactant of Route 3
Odapipam
Reactant of Route 4
Odapipam
Reactant of Route 5
Odapipam
Reactant of Route 6
Odapipam

Q & A

Q1: What are the primary metabolites of Odapipam identified in preclinical studies, and what analytical techniques were employed for their detection?

A: Research using phenobarbital-induced rat liver microsomes has illuminated Odapipam's metabolism. Five primary metabolites were observed: N-desmethyl-Odapipam, 1-hydroxy-Odapipam, two isomers of 3'-hydroxy-Odapipam, and a metabolite exhibiting dehydrogenation in the dihydrobenzofuran moiety []. The identification and characterization of these metabolites were achieved through a sophisticated combination of normal-phase high-performance liquid chromatography (HPLC) and particle-beam mass spectrometry []. This analytical approach proved particularly effective due to the enhanced selectivity offered by normal-phase HPLC using silica-based stationary phases and the compatibility of non-aqueous solvents with particle-beam mass spectrometry, leading to consistent and reliable results [].

Q2: How does Odapipam's glucuronidation vary across species, and what factors influence this process?

A: Studies exploring Odapipam's O-glucuronidation across different species, including mice, rats, rabbits, dogs, pigs, and humans, revealed significant interspecies variability in the activity of UDP-glucuronosyltransferases (UGTs) responsible for this metabolic pathway []. Notably, mice exhibited the highest glucuronidation rates, followed by dogs, pigs, rabbits, humans, and lastly, rats []. Interestingly, Odapipam generally displayed higher Vmax and Km values compared to Berupipam, another dopamine D1 receptor antagonist, except in rabbits where the reverse was observed []. This suggests that different UGT isoforms might be involved in the glucuronidation of these compounds in rabbits compared to other species. Furthermore, the research highlighted the impact of detergents on UGT activity. While detergents like CHAPS, Tween 20, Triton X-100, and Brij 35 significantly enhanced glucuronidation rates in rat liver microsomes, human liver microsomes remained largely unaffected []. This emphasizes the importance of considering species-specific variations and experimental conditions when investigating drug metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.